molecular formula C18H27N3O3S2 B2594415 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide CAS No. 932967-90-3

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide

Cat. No.: B2594415
CAS No.: 932967-90-3
M. Wt: 397.55
InChI Key: JHZKSHJGPMYVHB-UHFFFAOYSA-N
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Description

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzothiadiazine core with various substituents, makes it a subject of interest for researchers exploring new therapeutic agents and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide typically involves multiple steps:

  • Formation of the Benzothiadiazine Core: : The initial step involves the synthesis of the benzothiadiazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur and nitrogen sources, such as thiourea and aniline derivatives.

  • Introduction of the Butyl Group: : The butyl group is introduced via alkylation reactions. This step often requires the use of alkyl halides and strong bases to facilitate the substitution reaction.

  • Oxidation to Form the Dioxide: : The oxidation of the benzothiadiazine core to form the 1,1-dioxide is typically carried out using oxidizing agents like hydrogen peroxide or peracids.

  • Thioether Formation: : The thioether linkage is formed by reacting the benzothiadiazine dioxide with a suitable thiol compound under mild conditions.

  • Acetamide Formation: : The final step involves the acylation of the thioether intermediate with an isopentylamine derivative to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo further oxidation reactions, potentially modifying the sulfur or nitrogen atoms in the benzothiadiazine ring.

  • Reduction: : Reduction reactions can target the dioxide moiety, converting it back to the parent benzothiadiazine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding benzothiadiazine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, benzothiadiazine derivatives have shown promise as antiviral, antibacterial, and antifungal agents. The specific compound may exhibit similar activities, making it a candidate for further biological evaluation.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, offering opportunities for drug development.

Industry

Industrially, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide
  • 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-thienylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide may offer unique advantages in terms of its biological activity and stability. The specific substituents on the benzothiadiazine core can significantly influence the compound’s properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S2/c1-4-5-12-21-15-8-6-7-9-16(15)26(23,24)20-18(21)25-13-17(22)19-11-10-14(2)3/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZKSHJGPMYVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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